molecular formula C15H17N3O2S B11392993 5-[(3-ethoxypropyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(3-ethoxypropyl)amino]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11392993
M. Wt: 303.4 g/mol
InChI Key: SQJUTGJBZTXMPY-VOTSOKGWSA-N
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Description

5-[(3-Ethoxypropyl)amino]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene moiety, and an ethoxypropylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-ethoxypropyl)amino]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amide under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Heck reaction, where a thiophene derivative is coupled with an appropriate halide.

    Attachment of the Ethoxypropylamine Side Chain: The final step involves the nucleophilic substitution of the oxazole ring with 3-ethoxypropylamine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the oxazole ring.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted oxazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory agent, an antimicrobial agent, or a modulator of specific biochemical pathways. Its ability to interact with various molecular targets makes it a promising candidate for therapeutic development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-[(3-ethoxypropyl)amino]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: This compound shares the thiophene moiety but lacks the oxazole ring and the ethoxypropylamine side chain.

    5-[(3-Ethoxypropyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile: This compound is structurally similar but contains a phenoxymethyl group instead of the thiophene moiety.

Uniqueness

The uniqueness of 5-[(3-ethoxypropyl)amino]-2-[(1E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to medicinal research.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

5-(3-ethoxypropylamino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H17N3O2S/c1-2-19-9-4-8-17-15-13(11-16)18-14(20-15)7-6-12-5-3-10-21-12/h3,5-7,10,17H,2,4,8-9H2,1H3/b7-6+

InChI Key

SQJUTGJBZTXMPY-VOTSOKGWSA-N

Isomeric SMILES

CCOCCCNC1=C(N=C(O1)/C=C/C2=CC=CS2)C#N

Canonical SMILES

CCOCCCNC1=C(N=C(O1)C=CC2=CC=CS2)C#N

Origin of Product

United States

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